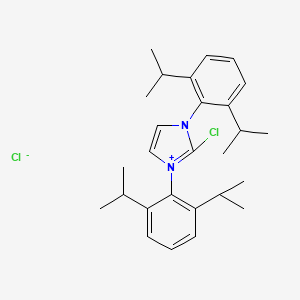![molecular formula C12H7N3S B1429465 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile CAS No. 1421261-89-3](/img/structure/B1429465.png)
2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile
Vue d'ensemble
Description
2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that features a thiophene ring fused to a benzodiazole structure with a carbonitrile group at the 5-position
Mécanisme D'action
Target of Action
6-Cyano-2-(2-thienyl)benzimidazole, also known as 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile, is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of biological activities, including anticancer properties . The primary targets of these compounds are often cancer cells, where they interfere with cell proliferation and induce apoptosis .
Mode of Action
The mode of action of benzimidazole derivatives is often linked to their structure. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . These compounds interact with their targets, leading to changes in cellular processes that result in the inhibition of cancer cell growth .
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various cellular processes, including dna synthesis, cell cycle progression, and apoptosis . These effects can lead to the inhibition of cancer cell growth and the induction of cell death .
Result of Action
The result of the action of 6-Cyano-2-(2-thienyl)benzimidazole is the inhibition of cancer cell growth and the induction of apoptosis . These effects are achieved through the compound’s interaction with its targets and its interference with various cellular processes .
Analyse Biochimique
Biochemical Properties
2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated in inflammation and cancer . The interaction between 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile and mPGES-1 involves binding to the enzyme’s active site, thereby preventing the conversion of prostaglandin H2 to PGE2.
Cellular Effects
The effects of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in A549 cell lines, 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile has been observed to induce cell cycle arrest in the G0/G1 phase, leading to apoptosis and necrosis at higher concentrations . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of mPGES-1 is a prime example, where it binds to the enzyme’s active site, blocking its catalytic activity . This inhibition results in decreased levels of PGE2, a pro-inflammatory mediator. Furthermore, 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile may also interact with other proteins and enzymes, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile over time are critical factors in its biochemical analysis. In laboratory settings, this compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have shown that 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile maintains its inhibitory effects on mPGES-1 and other targets, resulting in sustained alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II biotransformations. Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile, leading to the formation of metabolites that may retain or lose biological activity .
Transport and Distribution
The transport and distribution of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. Additionally, binding proteins may influence the localization and accumulation of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile in specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile is crucial for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. Targeting signals and post-translational modifications may play a role in directing 2-(thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile to these compartments, ensuring its proper localization and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of thiophene derivatives with benzodiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to halogenation, nitration, or sulfonation.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Applications De Recherche Scientifique
2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Benzothiophene Derivatives: Compounds like 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 2,3,4-trisubstituent thiophene have comparable chemical properties.
Uniqueness: 2-(Thiophen-2-yl)-1H-1,3-benzodiazole-5-carbonitrile stands out due to its unique combination of a thiophene ring and a benzodiazole structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of novel materials and pharmaceuticals .
Propriétés
IUPAC Name |
2-thiophen-2-yl-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-7-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-16-11/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWJNCCUXIRAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
![tert-butyl 2-chloropyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1429404.png)
